1H-Imidazo[2,1-C][1,4]oxazine
Description
Significance of Fused Heterocyclic Compounds in Contemporary Chemical Research
Fused heterocyclic compounds are organic molecules that contain two or more rings fused together, where at least one ring is heterocyclic—meaning it contains atoms of at least two different elements, typically carbon and a heteroatom like nitrogen, oxygen, or sulfur. airo.co.in These structures are cornerstones of medicinal chemistry and materials science due to their rigid frameworks and diverse biological activities. airo.co.inijpsr.com Their unique three-dimensional shapes allow for precise interactions with biological targets such as enzymes and receptors, making them privileged scaffolds in drug discovery. airo.co.inresearchgate.net
The synthesis of fused heterocyclic compounds is a dynamic area of research, driven by the need for new therapeutic agents and functional materials. airo.co.inopenaccessjournals.com These compounds exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. airo.co.inresearchgate.net The development of efficient synthetic methodologies, such as cyclization reactions and ring-closing metathesis, is crucial for creating diverse libraries of these molecules for screening and development. airo.co.in
Overview of Imidazole (B134444) and Oxazine (B8389632) Heterocycles as Core Scaffolds
The 1H-Imidazo[2,1-c][1,4]oxazine system is constructed from two fundamental heterocyclic building blocks: imidazole and oxazine.
Imidazole: Imidazole is a five-membered aromatic heterocycle with two nitrogen atoms. wikipedia.orgtsijournals.com This ring is a vital component of many biologically essential molecules, including the amino acid histidine, the hormone histamine, and purines found in DNA. researchgate.netwikipedia.orgresearchgate.net The imidazole nucleus is amphoteric, meaning it can act as both an acid and a base, and its nitrogen atoms are adept at forming hydrogen bonds. ajrconline.orgwikipedia.org These characteristics make it a versatile scaffold in medicinal chemistry, leading to its incorporation into numerous drugs with a broad spectrum of activities. ajrconline.orgtandfonline.commdpi.com The electron-rich nature of the imidazole ring allows it to bind readily to various enzymes and receptors. researchgate.nettandfonline.com
Oxazine: Oxazines are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. wikipedia.org Depending on the relative positions of the heteroatoms and double bonds, several isomers exist. wikipedia.org The 1,4-oxazine ring, specifically its saturated form known as morpholine (B109124), is a prominent structural motif in many clinically approved drugs. uniurb.it The inclusion of the oxazine ring can influence a molecule's solubility and pharmacological profile. ijsra.net Furthermore, certain oxazine derivatives, such as benzoxazines, are used in the development of high-performance polymers and fluorescent dyes. wikipedia.org
Chemical Classification and Structural Features of 1H-Imidazo[2,1-c]ajrconline.orgairo.co.inoxazine and Related Fused Systems
This compound is classified as a bicyclic fused heterocyclic system. The fusion occurs between the imidazole and 1,4-oxazine rings, resulting in a bridgehead nitrogen atom at the junction. The nomenclature [2,1-c] indicates the fusion pattern: the imidazole ring is fused at its 1- and 2-positions to the 'c' face (the N-4 to C-5 bond) of the oxazine ring.
The core structure features a partially saturated oxazine ring fused to the aromatic imidazole ring. This combination imparts a unique conformational geometry and electronic distribution. The presence of both nitrogen and oxygen heteroatoms provides sites for hydrogen bonding and potential coordination with metal ions. ias.ac.in
Derivatives of this scaffold can be synthesized through various strategies, often involving intramolecular cyclization reactions. ias.ac.innih.gov For instance, a common approach is the hydroalkoxylation of a suitably substituted 1,5-alkynyl alcohol, which proceeds in a regioselective manner to form the fused ring system. ias.ac.inresearchgate.net Another method involves the acid-promoted cyclization of functionalized 2-thiohydantoins or hydantoins. uniurb.itresearchgate.net
Related fused systems include:
Imidazo[5,1-c] ajrconline.orgairo.co.inoxazines: An isomeric form with a different fusion pattern. uniurb.itresearchgate.net
Imidazo[2,1-b] ajrconline.orgtandfonline.comoxazines: Fused systems where the imidazole is joined to a 1,3-oxazine ring, which have also been explored for their biological potential. nih.gov
Benzo airo.co.inmdpi.comimidazo[2,1-c] ajrconline.orgairo.co.inoxazines: A tricyclic system where a benzene (B151609) ring is fused to the imidazole portion of the imidazo-oxazine core. jraic.comgrafiati.com
The table below presents data for several synthesized this compound derivatives, illustrating the types of substitutions and corresponding physical properties.
| Compound ID | Substituents | Physical State | Melting Point (°C) | Reference |
| 2j | 6-Benzyl-2,8-diphenyl | Colorless solid | 87–89 | ias.ac.in |
| 2n | 6-(4-Chlorobenzyl)-2,8-di-p-tolyl | Colorless solid | 126–128 | ias.ac.in |
| 5a | 2,8-Diphenyl-8H-imidazo[2,1-c] ajrconline.orgairo.co.inoxazin-6(5H)-one | Light yellow viscose | - | nih.gov |
| 5f | 2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] ajrconline.orgairo.co.inoxazin-6(5H)-one | - | - | nih.gov |
Current Research Trajectories and Key Challenges in 1H-Imidazo[2,1-c]ajrconline.orgairo.co.inoxazine Chemistry
Current research on the this compound scaffold is primarily focused on the development of novel and efficient synthetic methodologies to generate molecular diversity. ias.ac.innih.gov Chemists are exploring transition metal-free reactions, multicomponent reactions, and the use of eco-friendly catalysts to construct this fused system. uniurb.itias.ac.in A key objective is to achieve high regioselectivity and stereoselectivity during synthesis. researchgate.net
A significant trajectory involves the synthesis of derivatives for evaluation in medicinal chemistry. For example, the related nitroimidazooxazine compound PA-824 has shown potent activity against Mycobacterium tuberculosis, highlighting the potential of this class of heterocycles. ias.ac.in Researchers are systematically modifying the scaffold with various substituents to explore structure-activity relationships (SAR) for different biological targets.
Key challenges in this field include:
Synthetic Complexity: The construction of the fused ring system often requires multi-step syntheses, which can be inefficient and generate byproducts. uniurb.itacs.org
Stereocontrol: For derivatives with chiral centers, achieving high stereoselectivity remains a significant hurdle.
Functional Group Tolerance: Developing synthetic routes that are tolerant of a wide range of functional groups is essential for creating diverse chemical libraries for screening. mdpi.com
Scale-up: Transitioning novel synthetic methods from laboratory scale to large-scale production for further investigation can be problematic. researchgate.net
Overcoming these challenges through innovative synthetic strategies will be crucial for unlocking the full potential of the this compound ring system in chemical and biomedical research.
Structure
3D Structure
Properties
CAS No. |
42341-21-9 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1H-imidazo[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C6H6N2O/c1-2-8-3-4-9-5-6(8)7-1/h1-5,7H |
InChI Key |
LIJVUVOUUUNWGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=COC=C2N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Imidazo 2,1 C 1 2 Oxazine and Its Derivatives
Cyclization Strategies for the 1,4-Oxazine Moiety Formation
Cyclization reactions are a cornerstone in the synthesis of the imidazo[2,1-c] ias.ac.inresearchgate.netoxazine (B8389632) system, allowing for the formation of the crucial 1,4-oxazine ring fused to a pre-existing imidazole (B134444) core. These strategies are broadly categorized into intramolecular cyclizations and annulation reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization involves the formation of a new ring from a single substrate containing all the necessary atoms. These approaches are valued for their efficiency and frequent high regioselectivity.
Metal-catalyzed cyclizations, particularly those involving silver, have proven effective for synthesizing imidazo-oxazine structures. Silver catalysts activate alkyne groups, facilitating nucleophilic attack by a tethered hydroxyl group. This process typically proceeds via a 6-endo-dig cyclization pathway, which is crucial for forming the six-membered oxazine ring. nih.govutexas.edu
For instance, silver(I)-promoted intramolecular cyclization of N-tosyl protected amino acid-derived alkynols leads to the thermodynamically controlled 3,4-dihydro-2H-1,4-oxazines. arkat-usa.org A domino approach using silver catalysis on pyrrole-derived δ-alkynyl aldehydes with nucleophilic amines can also produce fused pyrrolopiperazine-oxazine systems through the formation of multiple C-N and C-O bonds in a single sequence. rsc.org While gold catalysts have also been explored for similar transformations, they sometimes lead to different cyclization products, highlighting the specific role of the metal catalyst in directing the reaction outcome. researchgate.netutexas.edu For example, with certain 1-alkynylimidazole substrates bearing a carbinol at the 5-position, AuCl3 exclusively yields the 6-endo-dig product, whereas base-catalyzed conditions favor a 5-exo-dig cyclization. utexas.edu
Table 1: Examples of Metal-Catalyzed Cyclizations
| Catalyst | Substrate Type | Cyclization Mode | Product | Ref. |
| Ag(I) | N-Tosyl amino acid derived alkynols | 6-Endo-Dig | 3,4-dihydro-2H-1,4-oxazines | arkat-usa.org |
| AuCl3 | 5-Carbinol-1-alkynylimidazole | 6-Endo-Dig | 1,6,8-triphenyl-8H-imidazo[5,1-c] ias.ac.inresearchgate.netoxazine | utexas.edu |
| Ag2CO3/TFA | 2-Alkynyl-1-tertbutoxycarbonylbenzimidazole | 6-Endo-Dig | 1H-Benzo researchgate.netuniurb.itimidazo[1,2-c] ias.ac.innih.govoxazin-1-one derivatives | mdpi.com |
Base-promoted intramolecular hydroalkoxylation of alkynyl alcohols is a powerful, often metal-free, method for constructing the 1,4-oxazine ring. ias.ac.in This approach typically proceeds with high regioselectivity, favoring a 6-exo-dig cyclization to yield the desired imidazo[2,1-c] ias.ac.inresearchgate.netoxazine derivatives. ias.ac.inresearchgate.net
In a typical procedure, a 1,5-alkynyl alcohol derivative of imidazole is treated with a base, such as lithium tert-butoxide (LiOtBu) or sodium hydride (NaH), in a solvent like DMF. ias.ac.inorganic-chemistry.org The reaction mechanism is thought to involve the formation of an allene (B1206475) intermediate through a tandem propargyl–allenyl isomerization, followed by deprotonation, a 6-exo-dig cyclization, and finally protonation. ijcce.ac.ir This method is valued for its efficiency, often proceeding under mild conditions and without the need for expensive and toxic transition metals. researchgate.netorganic-chemistry.org
A study demonstrated the synthesis of various substituted imidazo[2,1-c] ias.ac.inresearchgate.netoxazine derivatives from aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanol precursors. The use of LiOtBu in DMF under microwave irradiation at 80°C for 10 minutes led to good yields of the cyclized products. ias.ac.in
Table 2: Base-Promoted Synthesis of Substituted Imidazo[2,1-c] ias.ac.inresearchgate.netoxazines ias.ac.in
| Entry | R1 | R2 | R3 | Product | Yield (%) |
| 1 | Phenyl | Phenyl | Methyl | 6-Methyl-2,8-diphenyl-8H-imidazo[2,1-c] ias.ac.inresearchgate.netoxazine | 89 |
| 2 | 4-Methoxyphenyl | 4-Methoxyphenyl | Methyl | 2,8-Bis(4-methoxyphenyl)-6-methyl-8H-imidazo[2,1-c] ias.ac.inresearchgate.netoxazine | 92 |
| 3 | Thiophen-2-yl | Thiophen-2-yl | Methyl | 6-Methyl-2,8-di(thiophen-2-yl)-8H-imidazo[2,1-c] ias.ac.inresearchgate.netoxazine | 85 |
| 4 | p-Tolyl | p-Tolyl | Benzyl | 6-Benzyl-2,8-dip-tolyl-8H-imidazo[2,1-c] ias.ac.inresearchgate.netoxazine | 86 |
| 5 | p-Tolyl | p-Tolyl | 4-Chlorobenzyl | 6-(4-Chlorobenzyl)-2,8-dip-tolyl-8H-imidazo[2,1-c] ias.ac.inresearchgate.netoxazine | 85 |
Annulation Reactions for Polycyclic Fused Systems
Annulation reactions, which involve the formation of a ring onto an existing molecular framework, are employed to build more complex, polycyclic systems incorporating the imidazo-oxazine core. These methods can involve creating the imidazole ring and the oxazine ring in a sequence that results in a fused structure.
One such strategy involves the reductive or oxidative heterocyclisation of appropriately substituted precursors. For example, 3,4-dihydro-1H-benzo researchgate.netuniurb.itimidazo[2,1-c] ias.ac.inresearchgate.netoxazines can be prepared by the reduction of (2-nitro-4-R-phenyl)morpholine, followed by an oxidative heterocyclisation step using an agent like performic acid (supra formic acid). jraic.com This creates a tricyclic system where a benzene (B151609) ring is fused to the imidazo-oxazine scaffold. jraic.com
Other approaches utilize [4+2] annulation reactions. For instance, the reaction of dibenzo[b,f] ias.ac.inresearchgate.netoxazepines with arylmethylphosphonochloridates results in polycyclic benzo-δ-phosphonolactams, demonstrating how annulation can be used to add complex ring systems. researchgate.net While not directly forming the parent 1H-imidazo[2,1-c] ias.ac.inresearchgate.netoxazine, these methodologies showcase the power of annulation to create diverse polycyclic frameworks based on related oxazine structures. researchgate.netacs.orgnih.gov
Multicomponent Reaction (MCR) Approaches to Imidazo-Oxazine Scaffolds
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a product that contains the majority of the atoms from the starting materials. uniurb.itrug.nl MCRs are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. uniurb.it
Sequential Three-Component Reaction (3-CR) Protocols
Sequential three-component reactions (3-CR) have been successfully developed for the synthesis of 1H-imidazo[5,1-c] ias.ac.inresearchgate.netoxazine scaffolds, which are structural isomers of the [2,1-c] system. uniurb.itresearchgate.net A notable protocol involves the reaction of 1,2-diaza-1,3-dienes (DDs), primary amines (such as 2-aminoethanol), and isothiocyanates or isocyanates. uniurb.itacs.org
The process begins with an aza-Michael addition of the primary amine to the 1,2-diaza-1,3-diene. uniurb.itresearchgate.net This is followed by the addition of an isothiocyanate or isocyanate, which leads to the formation of a 2-thiohydantoin (B1682308) or hydantoin (B18101) intermediate. uniurb.it This intermediate is strategically designed with a hydroxyl group positioned for a subsequent acid-promoted intramolecular cyclization, which forms the fused morpholine (B109124) ring, completing the 1H-imidazo[5,1-c] ias.ac.inresearchgate.netoxazine structure. uniurb.itresearchgate.net This sequential approach allows for the controlled and efficient assembly of complex heterocyclic systems from simple, readily available starting materials. uniurb.itorcid.org
Aza-Michael Addition as a Convergent Synthetic Strategy
A highly efficient protocol for the synthesis of 1H-imidazo[5,1-c] Current time information in Bangalore, IN.nih.govoxazine scaffolds has been developed utilizing an aza-Michael addition as the key step. uniurb.it This convergent approach involves the reaction of primary amines with 1,2-diaza-1,3-dienes (DDs) in combination with isothiocyanates or isocyanates. uniurb.it This sequential three-component reaction (3-CR) affords 2-thiohydantoins and hydantoins with strategically positioned functional groups, primed for a chemoselective acid-promoted ring fusion to form the desired imidazo[5,1-c] Current time information in Bangalore, IN.nih.govoxazine framework. uniurb.it
This strategy is notable for its careful selection of starting materials to generate a key N-aminohydrazone intermediate through the initial N-nucleophilic addition of N,O-dinucleophiles, such as β-amino alcohols or α-amino acetals, to the heterodiene system of the DDs. uniurb.it The versatility of this method allows for the generation of a diverse array of imidazo[5,1-c] Current time information in Bangalore, IN.nih.govoxazine chemotypes by varying the initial components. uniurb.it The reaction conditions are generally mild, and the process benefits from the potential for large-scale application and the eco-friendly nature of the recyclable resin used in the acid-promoted cyclization step. researchgate.net
Strategic Construction of the Imidazole Nucleus
Formation from Acyclic Precursors
A prevalent method for constructing the imidazole ring from acyclic precursors involves a multi-step, one-pot synthesis. This typically begins with the synthesis of C-2 aroyl-substituted imidazole derivatives. nih.govresearchgate.net These intermediates are then subjected to reduction, commonly with sodium borohydride (B1222165) (NaBH4), under mild conditions to yield the corresponding imidazolo methanol (B129727) derivatives. nih.govresearchgate.net Subsequent reaction with a reagent like chloroacetyl chloride, followed by a cyclization reaction, leads to the formation of the 1,4-imidazoxazinone derivative. nih.govresearchgate.net The reaction conditions for the cyclization can be varied, and intermediate products can often be isolated to elucidate the reaction pathway. nih.govresearchgate.net
Transformations Involving Pre-formed Imidazole Rings
An alternative approach involves the utilization of pre-formed imidazole rings as the starting point for the construction of the fused oxazine ring. One such method involves the reaction of 1-alkynylimidazoles. researchgate.net These are first converted to their 2-lithio derivatives, which then react with aldehydes or ketones to produce 1-alkynyl-2-(hydroxymethyl)imidazoles. researchgate.net These intermediates can then undergo either a 6-endo-dig or a 5-exo-dig cyclization, catalyzed by AuCl3 or a base, to yield imidazo[2,1-c] Current time information in Bangalore, IN.nih.govoxazine or imidazo[1,2-c]oxazole heterocycles, respectively. researchgate.net
Another strategy starts with the functionalization of a pre-existing imidazole. For example, C-2 aroyl substituted imidazolo methanol derivatives can be reacted with chloroacetyl chloride under various basic conditions to form the fused oxazinone ring. researchgate.net The choice of base and solvent can influence the reaction outcome. researchgate.net
Chemical Transformations and Diversification of the 1H-Imidazo[2,1-c]Current time information in Bangalore, IN.nih.govoxazine Framework
Once the core 1H-imidazo[2,1-c] Current time information in Bangalore, IN.nih.govoxazine scaffold is assembled, further chemical transformations can be employed to introduce a variety of substituents, allowing for the exploration of structure-activity relationships.
Functionalization of the Oxazine Ring
The oxazine portion of the bicyclic system offers several sites for functionalization. For instance, in the synthesis of 1H-imidazo[5,1-c] Current time information in Bangalore, IN.nih.govoxazine derivatives, diversification on the morpholine portion can be achieved by varying the initial β-amino alcohol or α-amino acetal (B89532) used in the aza-Michael addition. researchgate.net This allows for the introduction of different substituents on the oxazine ring. researchgate.net
Furthermore, reactions such as oxidation and reduction can be performed on the 5H,6H,8H-imidazo[2,1-c] Current time information in Bangalore, IN.nih.govoxazine-8-carboxylic acid scaffold. Oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide, and reducing agents such as sodium borohydride or lithium aluminum hydride, can be utilized to modify the oxazine ring.
Substituent Incorporation on the Imidazole Moiety
The imidazole moiety of the 1H-imidazo[2,1-c] Current time information in Bangalore, IN.nih.govoxazine framework is also amenable to substitution. In the synthesis of imidazo-1,4-oxazinone derivatives, the initial choice of C-2 aroyl imidazole derivatives allows for the introduction of various aryl groups at the 2-position of the final product. nih.govresearchgate.net For example, starting with different substituted acetophenones leads to a range of phenyl-substituted imidazoles. researchgate.net
Additionally, direct functionalization of the imidazole ring can be achieved through methods like palladium-catalyzed isocyanide insertion, which allows for C(sp2)–H functionalization at the C2- and C4-positions of an imidazole ring. acs.org This provides a route to fused imidazole derivatives with diverse substitution patterns. acs.org
Elucidation of Reaction Mechanisms and Theoretical Studies in 1h Imidazo 2,1 C 1 2 Oxazine Synthesis
Computational Chemistry for Mechanistic Insights
Computational chemistry has emerged as a powerful tool to unravel the complex reaction mechanisms involved in the synthesis of 1H-imidazo[2,1-c] uniurb.itorganic-chemistry.orgoxazine (B8389632). Through the application of theoretical models, researchers can gain a deeper understanding of reaction pathways, transition states, and the factors governing stereochemical outcomes.
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) calculations have been instrumental in probing the mechanistic details of 1H-imidazo[2,1-c] uniurb.itorganic-chemistry.orgoxazine synthesis. These studies help in understanding charge distribution, frontier molecular orbitals, and the thermodynamic favorability of different reaction pathways. For instance, in the synthesis of related fused benzimidazoxazinone systems, DFT calculations have been employed to investigate the competing intramolecular cyclization pathways. mdpi.com
One common route to the 1H-imidazo[2,1-c] uniurb.itorganic-chemistry.orgoxazine core involves the cyclization of appropriately substituted imidazole (B134444) precursors. Two viable pathways are often considered: one involving the construction of the imidazole nucleus after the formation of the morpholine (B109124) ring, and the other involving the formation of the morpholine framework starting from a pre-formed imidazole cycle. uniurb.it DFT studies can help to determine the relative energy barriers associated with each pathway, thereby predicting the most likely reaction course. mdpi.com
In the context of hetero-Diels-Alder reactions for the synthesis of related oxazine N-oxides, DFT has been used to analyze the electronic properties of the reactants and predict the regioselectivity of the cycloaddition. mdpi.com This approach, framed within Conceptual Density Functional Theory (CDFT), identifies the most electrophilic and nucleophilic centers, which in turn controls the reaction's outcome. mdpi.com
Transition State Analysis and Energy Profiles
The elucidation of transition state structures and their corresponding energy barriers is a key aspect of mechanistic studies. DFT calculations are frequently used to map out the complete energy profile of a reaction, identifying all intermediates and transition states along the reaction coordinate. mdpi.com
For example, in the silver/TFA-catalyzed 6-endo-dig cyclization to form 1H-benzo organic-chemistry.orgresearchgate.netimidazo[1,2-c] uniurb.itnih.govoxazin-1-one derivatives, DFT-computed relative free energies of each intermediate and transition state revealed that the energy barriers for the 6-endo-dig oxacyclization are significantly lower than those for the alternative 5-exo-dig pathway. mdpi.com This theoretical finding rationalizes the experimentally observed regioselectivity. mdpi.com
The table below summarizes key findings from transition state analyses in related heterocyclic syntheses.
| Reaction Type | Key Finding from Transition State Analysis | Reference |
| Ag/TFA-Catalyzed Cyclization | The 6-endo-dig pathway is energetically favored over the 5-exo-dig pathway due to lower transition state energy barriers. | mdpi.com |
| Base-Promoted Cyclization of Alkynyl Alcohols | Computational studies support a 6-exo-dig cyclization mechanism as the thermodynamically preferred pathway. |
Stereochemical Outcomes and Control in Cyclization Reactions
The synthesis of 1H-imidazo[2,1-c] uniurb.itorganic-chemistry.orgoxazines often involves the formation of new stereocenters. Understanding and controlling the stereochemical outcome of these cyclization reactions is crucial. Theoretical studies can provide valuable insights into the factors that govern stereoselectivity.
In a study on the synthesis of 1,4-oxazines and 1,4-oxazepines via a base-promoted cyclization of alkynyl alcohols, the observed stereoselectivity was explained by Cram's rule and further supported by DFT analysis. organic-chemistry.org In a different approach involving a three-component reaction followed by an acid-promoted cyclization, the stereochemistry of the final 1H-imidazo[5,1-c] uniurb.itorganic-chemistry.orgoxazine products is influenced by the initial stereocenter established during the formation of the hydantoin (B18101) intermediate. uniurb.it
Experimental Approaches to Mechanism Delineation
While computational studies provide a theoretical framework, experimental investigations are essential for validating proposed mechanisms and understanding the influence of various reaction parameters.
Isolation and Structural Characterization of Reaction Intermediates
The isolation and characterization of reaction intermediates provide direct evidence for a proposed reaction pathway. In several synthetic routes towards imidazo[2,1-c] uniurb.itorganic-chemistry.orgoxazine and related structures, researchers have successfully isolated key intermediates.
For instance, in the synthesis of 1,4-imidazoxazinone derivatives, intermediate products were isolated to elucidate the reaction path under different conditions. nih.govresearchgate.net Similarly, in a multi-step synthesis of 1H-imidazo[5,1-c] uniurb.itorganic-chemistry.orgoxazine scaffolds, a cyclic hemi-acetal intermediate was isolated, which could be converted to the final product upon further treatment with an acid catalyst. uniurb.it The characterization of these intermediates is typically achieved using spectroscopic techniques such as NMR and mass spectrometry. nih.govresearchgate.netias.ac.innih.gov
The following table provides examples of isolated intermediates in the synthesis of related heterocyclic systems.
| Reaction | Isolated Intermediate | Characterization Techniques | Reference |
| Synthesis of 1,4-imidazoxazinone derivatives | Imidazo methanol (B129727) derivatives | FT-IR, ¹H-NMR, ¹³C-NMR, LC-MS/MS | nih.govresearchgate.net |
| Synthesis of 1H-imidazo[5,1-c] uniurb.itorganic-chemistry.orgoxazines | Cyclic hemi-acetal | Chromatographic separation and subsequent conversion | uniurb.it |
| Synthesis of polycyclic pyridones | 3-hydroxy-3,4-dihydropyrido[2,1-c] uniurb.itorganic-chemistry.orgoxazine-1,8-diones | IR, ¹H-NMR, ¹³C-NMR, HRMS | nih.govmdpi.com |
Influence of Catalysts and Reaction Conditions on Pathway Selection
The choice of catalyst and reaction conditions can significantly influence the reaction pathway and, consequently, the structure and yield of the final product.
In the synthesis of 1H-imidazo[5,1-c] uniurb.itorganic-chemistry.orgoxazine derivatives, the amount of the acidic resin catalyst (Amberlyst 15H) and the reaction solvent were found to be crucial for the successful formation of the desired product. uniurb.it For example, using a specific amount of resin in refluxing acetonitrile (B52724) allowed for the restoration of a keto function, activation of a carbonyl group, and a dehydration step, all in a single pot. uniurb.it Changing the solvent to toluene, which has a higher boiling point, was necessary for less reactive substrates. uniurb.it
In another example, the synthesis of 1H-benzo organic-chemistry.orgresearchgate.netimidazo[1,2-c] uniurb.itnih.govoxazin-1-one derivatives was achieved using a Ag₂CO₃/TFA catalytic system, which promoted a regioselective 6-endo-dig cyclization. mdpi.com This system was effective for a range of substrates, highlighting the importance of the specific catalyst combination in achieving the desired transformation. mdpi.com The use of thiamine (B1217682) hydrochloride (Vitamin B1) as a biodegradable catalyst in water has also been reported for the synthesis of uniurb.itnih.govoxazine derivatives, demonstrating the potential for green chemistry approaches. academie-sciences.fracademie-sciences.fr
The table below illustrates the effect of different catalysts and conditions on the synthesis of oxazine-containing heterocycles.
| Product | Catalyst/Conditions | Key Outcome | Reference |
| 1H-Imidazo[5,1-c] uniurb.itorganic-chemistry.orgoxazines | Amberlyst 15H, refluxing ACN or Toluene | Catalyst and solvent choice are critical for reaction success and substrate scope. | uniurb.it |
| 1H-Benzo organic-chemistry.orgresearchgate.netimidazo[1,2-c] uniurb.itnih.govoxazin-1-ones | Ag₂CO₃/TFA | Promotes regioselective 6-endo-dig cyclization. | mdpi.com |
| uniurb.itnih.govOxazine derivatives | Thiamine hydrochloride (VB1), water, room temperature | Enables an efficient and environmentally friendly synthesis. | academie-sciences.fracademie-sciences.fr |
| Spirocyclic-1,2-oxazine N-oxides | Non-catalysed, chloroform, 60 °C | Reaction proceeds with full regiocontrol without the need for a catalyst. | mdpi.com |
Specific Mechanistic Hypotheses for Fused Imidazo-Oxazines
The synthesis of the 1H-Imidazo[2,1-c] researchgate.netacs.orgoxazine core and its derivatives is a subject of significant interest due to the presence of this scaffold in pharmacologically active molecules. The formation of the fused oxazine ring can be achieved through various intramolecular cyclization strategies. Mechanistic studies, supported by theoretical and experimental data, have led to several key hypotheses regarding the precise pathways of these ring-closure reactions. This article delves into two such prominent mechanistic proposals: intramolecular hemiacetalization and Wittig-type rearrangements.
Intramolecular Hemiacetalization and Related Cyclizations
One of the principal mechanistic pathways proposed for the formation of the fused oxazine ring in imidazo-oxazine systems is through an acid-catalyzed intramolecular hemiacetalization. This hypothesis is particularly relevant in multi-step syntheses where a precursor molecule is constructed containing both a nucleophilic hydroxyl group and an electrophilic carbonyl or a masked carbonyl function, positioned appropriately for cyclization.
Research into the synthesis of 1H-imidazo[5,1-c] researchgate.netacs.orgoxazine scaffolds has provided strong evidence for this mechanism. uniurb.itresearchgate.net In one studied pathway, 2-thiohydantoin (B1682308) and hydantoin derivatives bearing a hydroxyethyl (B10761427) side chain at the N-3 position serve as key precursors. uniurb.itresearchgate.net It was postulated that under acidic conditions, a hydrazide moiety on the molecule is cleaved, which restores a keto function. uniurb.it This newly formed ketone is then attacked by the pendant hydroxyl group. uniurb.it
The proposed mechanism involves several key steps:
Restoration of the Carbonyl Group: An acid catalyst, such as the solid acid resin Amberlyst 15H, facilitates the hydrolysis of a hydrazone or similar masked carbonyl group on the precursor molecule to reveal a keto function. uniurb.it
Carbonyl Activation: The same acid catalyst protonates the oxygen of the newly formed carbonyl group, thereby activating it for nucleophilic attack. uniurb.it
Intramolecular Hemiacetalization: The nucleophilic hydroxyl group on the side chain attacks the activated carbonyl carbon, leading to the formation of a cyclic hemiacetal intermediate. uniurb.itresearchgate.net
Dehydration: A subsequent acid-promoted dehydration of the hemiacetal intermediate results in the formation of the stable, fused 1H-imidazo[5,1-c] researchgate.netacs.orgoxazine ring system. uniurb.it
The viability of this pathway was demonstrated through the successful conversion of various functionalized hydantoin precursors into the corresponding imidazo[5,1-c] researchgate.netacs.orgoxazine derivatives. uniurb.it
Table 1: Acid-Catalyzed Cyclization of Hydantoin Precursor (4a) to Imidazo[5,1-c] researchgate.netacs.orgoxazine (5a) uniurb.itThis interactive table summarizes the experimental conditions tested for the intramolecular hemiacetalization and dehydration sequence.
| Entry | Solvent | Temperature (°C) | Catalyst Amount (mg/mmol) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Toluene | 110 | 100 | 18 | 30 |
| 2 | CH3CN | 82 | 100 | 18 | 45 |
| 3 | Dioxane | 101 | 100 | 18 | 40 |
| 4 | CH3CN | 82 | 50 | 18 | 30 |
| 5 | CH3CN | 82 | 150 | 18 | 60 |
| 6 | CH3CN | 82 | 200 | 18 | 65 |
| 7 | CH3CN | 82 | 250 | 18 | 65 |
| 8 | CH3CN | 82 | 200 | 10 | 72 |
Other related intramolecular cyclizations also contribute to the synthesis of the imidazo[2,1-c] researchgate.netacs.orgoxazine skeleton. An efficient, transition metal-free method involves the base-promoted hydroalkoxylation of a 1,5-alkynyl alcohol. ias.ac.in In this approach, a precursor such as Aryl(4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanol is treated with a base like lithium tert-butoxide (LiOtBu) in DMF. ias.ac.in The reaction proceeds via a regioselective 6-exo-dig cyclization, where the hydroxyl group attacks the internal alkyne, to exclusively form the six-membered oxazine ring. ias.ac.in
Another significant cyclization route is used for the synthesis of imidazo[2,1-c] researchgate.netacs.orgoxazin-6(5H)-one derivatives. nih.govresearchgate.net This method starts with C-2 aroyl substituted imidazolo methanol derivatives which are reacted with chloroacetyl chloride. nih.govresearchgate.net The proposed mechanism involves an initial acylation of the hydroxyl group, followed by an intramolecular nucleophilic substitution where the N-3 of the imidazole ring displaces the chloride to form the oxazine ring. nih.gov
Table 2: Examples of Substituted Imidazo[2,1-c] researchgate.netacs.orgoxazines via Base-Promoted Hydroalkoxylation ias.ac.inThis interactive table showcases the diversity of the imidazo[2,1-c] researchgate.netacs.orgoxazine scaffold synthesized through the 6-exo-dig cyclization method.
| Product | R1 | R2 | R3 | Yield (%) |
|---|---|---|---|---|
| 2a | p-Tolyl | H | p-Tolyl | 90 |
| 2b | p-Anisyl | H | p-Anisyl | 92 |
| 2c | Phenyl | H | Phenyl | 88 |
| 2m | p-Tolyl | Benzyl | p-Tolyl | 85 |
| 2n | p-Tolyl | 4-Chlorobenzyl | p-Tolyl | 86 |
Wittig-Type Rearrangements in Oxazine Formation
The Wittig reaction and its variants are powerful tools in organic synthesis, primarily for olefination but also for the construction of heterocyclic systems. While direct application to the 1H-Imidazo[2,1-c] researchgate.netacs.orgoxazine core is not extensively documented, the use of Wittig-type rearrangements in the formation of various other oxazine rings is well-established and represents a plausible mechanistic hypothesis.
The aza-Wittig reaction is a prominent variant used for synthesizing nitrogen-containing heterocycles. researchgate.netacs.org This reaction typically involves the tandem reaction of an azide (B81097) with a phosphine (B1218219) to generate an iminophosphorane, which is then intercepted by an electrophile, such as a carbonyl compound or an acid anhydride. researchgate.netrsc.org The intramolecular version of this reaction is particularly effective for ring synthesis. For instance, the catalytic aza-Wittig reaction of acid anhydrides has been developed as an efficient method to synthesize 4H-benzo[d] researchgate.netrsc.orgoxazin-4-ones. researchgate.net Similarly, the reaction of N-vinylic phosphazenes (a type of iminophosphorane) with aldehydes and other carbonyl compounds can lead to the formation of 5,6-dihydro-2H-1,3-oxazines. acs.org Computational studies on related systems suggest the reaction often proceeds through a [2+2] cycloaddition to form a four-membered oxazaphosphetidine intermediate, which then collapses to yield the final product and a phosphine oxide byproduct. nih.gov
Another relevant pathway is the intramolecular Wittig reaction . A novel method for preparing 1,4-oxazine derivatives involves the reaction of nitrosonaphthols with acetylenic esters in the presence of a phosphine like triphenylphosphine. arkat-usa.org The proposed mechanism involves the initial formation of a reactive zwitterionic intermediate between the phosphine and the acetylenic ester. arkat-usa.org This intermediate is protonated by the nitrosonaphthol, leading to a vinylphosphonium salt, which then undergoes an intramolecular Wittig-type cyclization to furnish the 1,4-oxazine ring system in good yields. arkat-usa.org
The Horner-Wittig reaction , which utilizes phosphine oxides, has also been shown to produce oxazine derivatives. In one study, lithium derivatives of β-N-acylaminoalkyldiphenylphosphine oxides were found to yield 5,6-dihydro-4H-1,3-oxazines upon acid-mediated rearrangement of the reaction intermediates. rsc.org
While these Wittig-type methodologies have proven effective for a range of oxazine and benzoxazine (B1645224) scaffolds, their application as a primary strategy for synthesizing the specific 1H-Imidazo[2,1-c] researchgate.netacs.orgoxazine ring system remains an area for further exploration. Nevertheless, they constitute an important set of mechanistic possibilities for the construction of the foundational oxazine ring.
Advanced Spectroscopic and Analytical Methodologies for 1h Imidazo 2,1 C 1 2 Oxazine Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1H-Imidazo[2,1-c] ias.ac.inuniurb.itoxazine (B8389632) derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. uniurb.it
1H NMR for Proton Connectivity and Chemical Environment
Proton (¹H) NMR spectroscopy is instrumental in identifying the number of different types of protons, their electronic environments, and their proximity to neighboring protons. In the context of substituted 1H-Imidazo[2,1-c] ias.ac.inuniurb.itoxazine systems, the chemical shifts (δ) of the protons provide valuable information. For instance, in a series of synthesized 6-substituted-2,8-diaryl-8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazines, the protons on the imidazo[2,1-c] ias.ac.inuniurb.itoxazine core exhibit characteristic signals. ias.ac.in The protons of the morpholine (B109124) ring typically appear as multiplets in the range of δ 4.11-4.22 ppm, with the CH₂ group adjacent to the nitrogen showing a singlet at approximately 5.01 ppm. jraic.com The aromatic protons on the fused imidazole (B134444) ring and any aryl substituents display signals in the downfield region, typically between δ 6.16 and 8.28 ppm, with their specific shifts and coupling constants (J) revealing their substitution patterns. ias.ac.in
Table 1: Representative ¹H NMR Spectral Data for Substituted 1H-Imidazo[2,1-c] ias.ac.inuniurb.itoxazine Derivatives
| Compound | Key ¹H NMR Signals (δ, ppm) | Reference |
| 6-Benzyl-2,8-diphenyl-8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazine | 3.47 (s, 2H), 6.16 (s, 1H), 6.40 (s, 1H), 7.14–7.76 (m, 16H) | ias.ac.in |
| 6-Methyl-2,8-di(naphthalen-2-yl)-8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazine | 1.85 (s, 3H), 6.17 (s, 1H), 6.54 (s, 1H), 7.22-8.28 (m, 14H) | ias.ac.in |
| 8-bromo-3,4-dihydro-1H-benzo uniurb.itresearchgate.netimidazo[2,1-c] ias.ac.inuniurb.itoxazine | 4.11-4.22 (m, 4H), 5.01 (s, 2H), 7.19 (d, 1H), 7.36 (dd, 1H), 7.84 (d, 1H) | jraic.com |
Note: This table presents a selection of data and is not exhaustive. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
13C NMR for Carbon Skeleton and Hybridization States
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the 1H-Imidazo[2,1-c] ias.ac.inuniurb.itoxazine scaffold. uniurb.it The chemical shifts in ¹³C NMR are indicative of the hybridization state (sp³, sp², sp) and the electronic environment of each carbon atom. For the imidazo[2,1-c] ias.ac.inuniurb.itoxazine core, the carbons of the oxazine ring typically resonate at higher fields (e.g., δ 42.2, 63.9, 65.5 ppm), while the carbons of the fused imidazole ring and any aromatic substituents appear at lower fields (e.g., δ 101.8 to 149.1 ppm). ias.ac.injraic.com For example, in 2,8-disubstituted 6-methyl-8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazines, the methyl carbon appears around δ 17.3 ppm, while the carbons of the imidazole and oxazine rings show distinct signals that confirm the fused heterocyclic structure. ias.ac.in
Table 2: Representative ¹³C NMR Spectral Data for Substituted 1H-Imidazo[2,1-c] ias.ac.inuniurb.itoxazine Derivatives
| Compound | Key ¹³C NMR Signals (δ, ppm) | Reference |
| 6-Benzyl-2,8-diphenyl-8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazine | 37.8, 75.6, 102.8, 110.6, 124.8, 126.8, 127.1, 128.3-129.0, 133.7, 135.8, 137.2, 138.8, 141.8, 144.9 | ias.ac.in |
| 6-Methyl-2,8-di(thiophen-2-yl)-8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazine | 17.3, 71.2, 101.8, 110.0, 122.1, 123.3, 126.6-127.4, 136.8, 137.3, 138.2, 140.4, 142.2 | ias.ac.in |
| 8-bromo-3,4-dihydro-1H-benzo uniurb.itresearchgate.netimidazo[2,1-c] ias.ac.inuniurb.itoxazine | 42.2, 63.9, 65.5, 110.0, 115.6, 122.5, 125.5, 133.1, 144.1, 149.1 | jraic.com |
Note: This table presents a selection of data and is not exhaustive. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Advanced Multi-Dimensional NMR Techniques
While ¹H and ¹³C NMR provide foundational structural information, complex structures often require advanced multi-dimensional NMR techniques for complete assignment. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by multiple bonds, respectively. These experiments are crucial for unambiguously assigning all proton and carbon signals, especially in cases of signal overlap or complex substitution patterns in the 1H-Imidazo[2,1-c] ias.ac.inuniurb.itoxazine system.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of 1H-Imidazo[2,1-c] ias.ac.inuniurb.itoxazine derivatives and provides valuable information about their structure through the analysis of fragmentation patterns. ias.ac.in
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental composition of a molecule. umb.edu This is a critical step in confirming the identity of a newly synthesized 1H-Imidazo[2,1-c] ias.ac.inuniurb.itoxazine derivative. By comparing the experimentally determined exact mass with the calculated mass for a proposed molecular formula, researchers can confirm the elemental composition with a high degree of confidence. For example, the calculated mass for C₂₅H₂₀N₂O (6-Benzyl-2,8-diphenyl-8H-imidazo[2,1-c] ias.ac.inuniurb.itoxazine) can be precisely matched with the experimental value obtained from HRMS, confirming its molecular formula. ias.ac.in
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of 1H-Imidazo[2,1-c][1,4]oxazine and its substituted analogs reveals characteristic absorption bands that correspond to specific vibrational modes of the molecule.
Key IR absorption bands for imidazo[2,1-c] nih.govresearchgate.netoxazine derivatives are indicative of the core heterocyclic structure and any substituents. For instance, in 2,8-Diphenyl-8H-imidazo[2,1-c][1,4]oxazin-6(5H)-one, the IR spectrum shows prominent peaks at 3148 cm⁻¹ (aromatic C-H stretch), 1747 cm⁻¹ (C=O stretch of the oxazinone ring), and 1633 cm⁻¹ (C=N stretch of the imidazole ring). nih.gov The presence of a carbonyl group is a distinguishing feature of oxazinone derivatives, with its absorption frequency providing insight into the electronic environment of the ring system. For example, the C=O stretching vibration in 2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c][1,4]oxazin-6(5H)-one appears at 1770 cm⁻¹. nih.gov
In related benzannulated systems like 3-Butylbenzo[1′,2′:4,5]imidazo[1,2-c][1,3]oxazin-1-one, the IR spectrum displays characteristic bands at 3056 cm⁻¹ (aromatic C-H), 2932 and 2863 cm⁻¹ (aliphatic C-H), and a strong carbonyl absorption at 1755 cm⁻¹. mdpi.com The precise position of these bands can be influenced by the nature and position of substituents on the fused ring system.
A summary of characteristic IR absorptions for various imidazooxazine derivatives is presented in the table below.
| Compound Name | Key IR Absorptions (cm⁻¹) | Reference |
|---|---|---|
| 2,8-Diphenyl-8H-imidazo[2,1-c] nih.govresearchgate.netoxazin-6(5H)-one | 3148 (Ar-H), 1747 (C=O), 1633 (C=N) | nih.gov |
| 2,8-bis(4-bromophenyl)-8H-imidazo[2,1-c] nih.govresearchgate.netoxazin-6(5H)-one | 3147 (Ar-H), 1770 (C=O), 1633 (C=N) | nih.gov |
| 3-Butylbenzo[1′,2′:4,5]imidazo[1,2-c] nih.govoxazin-1-one | 3056 (Ar-H), 2932, 2863 (Aliphatic C-H), 1755 (C=O) | mdpi.com |
| 3-Phenylbenzo[1′,2′:4,5]imidazo[1,2-c] nih.govoxazin-1-one | 3079 (Ar-H), 1760 (C=O), 1635 (C=N) | mdpi.com |
X-ray Crystallography for Definitive Three-Dimensional Structure Determination
X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of complex heterocyclic systems like this compound.
The crystal structure of several derivatives of the imidazo[2,1-c] nih.govresearchgate.netoxazine ring system has been determined, confirming the fused-ring architecture. For instance, the structure of a substituted imidazo[2,1-c] nih.govresearchgate.netoxazine was confirmed by single-crystal X-ray analysis, providing unambiguous proof of the regioselective cyclization. ias.ac.in In another study, the X-ray crystal structure of an imidazo[4,5-c][1,2]oxazine derivative was obtained, which helped to elucidate the reaction mechanism. rsc.orgrsc.org
A patent for a crystal of a complex imidazo-oxazine derivative, trans-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e][1,3]oxazin-2-yl)phenylcyclobutanol, reports characteristic peaks in its powder X-ray diffraction (PXRD) spectrum at diffraction angles (2θ) of 7.7°, 9.5°, 10.3°, and 12.3°, among others. google.com While not the parent compound, this demonstrates the application of X-ray diffraction in characterizing complex molecules containing the imidazo-oxazine core.
The table below summarizes key crystallographic data for a representative imidazooxazine derivative.
| Compound | Crystal System | Space Group | Key Diffraction Peaks (2θ°) | Reference |
|---|---|---|---|---|
| trans-3-amino-1-methyl-3-(4-(3-phenyl-5H-imidazo[1,2-c]pyrido[3,4-e] nih.govoxazin-2-yl)phenylcyclobutanol | Not specified | Not specified | 7.7, 9.5, 10.3, 12.3, 14.5, 15.6, 16.3, 17.8, 18.3, 19.3 | google.com |
| 3-(4-methoxyphenyl)-5H-benzo[d]imidazo[5,1-b] nih.govoxazine-1(2H)-thione | Monoclinic | P -1 | a= 8.4181(10) Å, b= 9.1433(7) Å, c= 10.4688(9) Å | rsc.org |
Chromatographic Purification and Purity Assessment Techniques
Chromatographic methods are indispensable for the purification and assessment of purity of this compound derivatives. Thin-layer chromatography (TLC) and column chromatography are routinely employed for monitoring reaction progress and for the isolation of the target compounds from reaction mixtures. nih.govuniurb.it
For instance, in the synthesis of C-2 aroyl substituted imidazolo methanol (B129727) derivatives, which are precursors to imidazooxazinones, the reactions are monitored by TLC. nih.gov The subsequent purification of the crude products is achieved by column chromatography using a mixture of ethyl acetate (B1210297) and n-hexane as the eluent. nih.gov Similarly, in the synthesis of 1H-imidazo[5,1-c][1,4]oxazine scaffolds, the crude products are purified by column chromatography. researchgate.net
High-performance liquid chromatography (HPLC) is a powerful tool for the final purity assessment of synthesized compounds. mdpi.com In the synthesis of pretomanid, a nitroimidazooxazine, HPLC was used to determine the conversion of starting materials and the purity of the final product. acs.org The reaction progress in the synthesis of spirocyclic-1,2-oxazine N-oxides was also monitored using TLC and HPLC techniques. mdpi.com
The choice of chromatographic conditions, including the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (e.g., ethyl acetate/hexane), is crucial for achieving effective separation and purification. nih.gov
| Technique | Application | Stationary Phase | Mobile Phase/Eluent | Reference |
|---|---|---|---|---|
| Thin-Layer Chromatography (TLC) | Reaction monitoring | Silica gel 60 F254 | Not specified | nih.gov |
| Column Chromatography | Purification of C-2 aroyl substituted imidazolo methanol derivatives | Silica gel | Ethyl acetate / n-hexane (1/5) | nih.gov |
| Column Chromatography | Purification of 1H-imidazo[5,1-c] nih.govresearchgate.netoxazine derivatives | Silica gel | Cyclohexane-ethyl acetate | uniurb.it |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | LiChrospher 18-RP 10 µm column | 80% methanol | mdpi.com |
Chiroptical Methods for Stereochemical Assignment (e.g., Circular Dichroism, Optical Rotation)
For chiral derivatives of this compound, chiroptical methods such as circular dichroism (CD) and optical rotation are essential for determining the absolute configuration of stereocenters. acs.org Optical rotation measures the rotation of plane-polarized light by a chiral compound, with dextrorotatory (+) and levorotatory (-) indicating the direction of rotation. wikipedia.org
In the study of substituted imidazo[2,1-c][1,4]oxazines synthesized via hydroalkoxylation, the stereochemistry of the products was investigated using circular dichroism and specific optical rotation techniques. researchgate.netacs.org The development of new synthetic chiral compounds with potential antileishmanial activity, including imidazoxazines, highlights the importance of chirality in biological activity, necessitating the use of these analytical methods. nih.gov
The assignment of absolute configuration is often supported by quantum chemical calculations. For example, the absolute configuration of a conformationally restricted analogue of uniconazole, an imidazo[2,1-c][1,4]oxazine derivative, was determined by comparing experimental electronic circular dichroism (ECD) spectra with those calculated using time-dependent density functional theory (TDDFT). nii.ac.jpresearchgate.net
The optical rotation of a synthesized nitroimidazooxazole was found to be significantly smaller than expected, which, in conjunction with other spectroscopic data, helped in the correct structural assignment. acs.org This underscores the utility of optical rotation as a complementary technique in structural elucidation.
| Technique | Application | Key Findings/Observations | Reference |
|---|---|---|---|
| Circular Dichroism (CD) & Optical Rotation | Stereochemical study of substituted imidazo[2,1-c] nih.govresearchgate.netoxazines | Used to determine the stereochemistry of the synthesized compounds. | researchgate.netacs.org |
| Electronic Circular Dichroism (ECD) & TDDFT Calculations | Assignment of absolute configuration of a chiral imidazo[2,1-c] nih.govresearchgate.netoxazine derivative | Comparison of experimental and calculated ECD spectra allowed for the determination of the absolute configuration. | nii.ac.jpresearchgate.net |
| Optical Rotation | Structural elucidation of a nitroimidazooxazole | A smaller than expected optical rotation value helped in revising the proposed structure. | acs.org |
Structure Activity Relationship Sar Studies of 1h Imidazo 2,1 C 1 2 Oxazine Derivatives
Conceptual Framework of SAR in Fused Heterocyclic Compounds
Fused heterocyclic compounds, such as those containing the 1H-Imidazo[2,1-c] researchgate.netservice.gov.ukoxazine (B8389632) core, represent a rich scaffold for drug discovery. rsc.org Their rigid, bicyclic nature provides a well-defined three-dimensional structure that can be systematically modified to probe interactions with biological targets. rsc.org The SAR framework for these compounds focuses on several key aspects:
The Heterocyclic Core : The intrinsic electronic properties and hydrogen-bonding capabilities of the fused imidazole (B134444) and oxazine rings are fundamental to the molecule's interaction with biological macromolecules. researchgate.net
Substitution Patterns : The type, position, and orientation of substituents on the fused ring system can dramatically alter the compound's physicochemical properties, such as lipophilicity, solubility, and electronic distribution. researchgate.net
Conformational Effects : The fusion of the rings restricts conformational flexibility, which can be advantageous for locking the molecule into a bioactive conformation. nih.gov
SAR studies aim to build a comprehensive model that correlates these structural features with observed biological activity, guiding the rational design of more effective analogues. rsc.orgresearchgate.net
Influence of Substituent Nature and Position on Bioactivity
The nature and placement of substituents on the 1H-Imidazo[2,1-c] researchgate.netservice.gov.ukoxazine scaffold are critical determinants of its biological activity. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in modulating the bioactivity of imidazo-oxazine derivatives. For instance, in the context of antitubercular nitroimidazo-oxazines, the presence of a nitro group is often essential for the mechanism of action, which involves reductive activation. nih.gov
Studies on related nitroimidazoles have shown that introducing electron-withdrawing groups, such as cyano or bromo, adjacent to the nitro group can positively shift the reduction potential, potentially enhancing the activation process. nih.gov Conversely, electron-donating groups like amino can produce a negative shift. nih.gov For example, a cyano-substituted analogue showed the most thermodynamically favored nitro radical anion formation compared to bromo, chloro, or amino analogues. nih.gov
Steric factors also significantly influence activity. The size and shape of substituents can affect how the molecule fits into the binding site of a target protein. In a series of 3-benzylidene-1H-benzo service.gov.ukresearchgate.netimidazo[2,1-c] researchgate.netservice.gov.ukoxazine-1,4(3H)-dione derivatives, the position of substituents on the benzylidene ring was critical for antifungal and antibacterial activity. researchgate.net For example, a compound with 3,5-dimethoxy substituents on the benzylidene ring showed potent antibacterial and antioxidant activity. researchgate.net The introduction of a chlorine atom at the para-position of the benzene (B151609) ring was also found to increase activity. researchgate.net
The table below summarizes the effects of different substituents on the antitubercular activity of PA-824 analogues, a related imidazo-oxazine.
| Compound | Substituent at 5-position | Effect on Reduction Potential | Antitubercular Activity |
| 2 | Bromo | Positive Shift | Active |
| 3 | Cyano | Greatest Positive Shift | Inactive |
| 4 | Amino | Negative Shift | Inactive |
| 5 | Chloro | Positive Shift | Active |
Data sourced from a study on 5-position substituted PA-824 analogues. nih.gov
The linker connecting the core heterocyclic structure to a side chain or lipophilic tail is a key area for modification in SAR studies. Altering the linker's length, flexibility, and chemical nature can profoundly impact a compound's pharmacological profile, including its potency, metabolic stability, and bioavailability. service.gov.ukresearchgate.net
In the development of antitubercular agents based on the imidazo[2,1-b] researchgate.netacs.orgoxazine scaffold (an isomer of the title compound), extensive research has been conducted on modifying the ether linker. service.gov.ukresearchgate.net Key findings include:
Linker Length : Extended linkers, such as propenyloxy and propynyloxy, were found to enhance potency against replicating M. tuberculosis. Propynyl ethers were particularly effective under anaerobic conditions. service.gov.uk
Linker Flexibility : Replacing the flexible OCH2 linker with more rigid structures or altering its composition (e.g., to amides or carbamates) has been explored to improve metabolic stability. researchgate.net While some soluble monoaryl examples with amide or carbamate (B1207046) linkers showed moderately improved potency, they were generally less effective under anaerobic conditions. researchgate.net
Linker Composition : Bioisosteric replacement of a biaryl moiety with an arylpiperazine connected via a carbamate linker resulted in a soluble, orally bioavailable analogue with an enhanced safety profile and efficacy comparable to established drugs in animal models. researchgate.netmdpi.com
Stereochemistry and its Implications for SAR
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the SAR of chiral 1H-Imidazo[2,1-c] researchgate.netservice.gov.ukoxazine derivatives. uou.ac.in Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereospecific interactions with drug molecules. uou.ac.in
For many biologically active imidazo-oxazine derivatives, particularly those developed as antitubercular agents like the clinical trial candidate PA-824 (an imidazo[2,1-b] researchgate.netacs.orgoxazine), the activity resides predominantly in a single enantiomer. acs.orgnih.gov The specific stereochemistry at chiral centers, such as the C-6 position in the oxazine ring of PA-824, is crucial for activity. nih.gov The (S)-enantiomer of PA-824 is the active form, while the (R)-enantiomer is significantly less potent or inactive. nih.gov
This stereoselectivity highlights that the precise spatial orientation of the substituents is necessary for optimal binding to the target enzyme, which in the case of nitroimidazoles is the deazaflavin-dependent nitroreductase (Ddn). mdpi.com Quantum chemistry analysis suggests a preference for a pseudoequatorial orientation of the linker and lipophilic tail for potent analogues. acs.org The wrong enantiomer may not fit correctly into the active site, leading to a loss of biological effect. uou.ac.in Therefore, controlling the stereochemistry during synthesis is paramount for developing effective therapeutic agents from this class of compounds.
Comparative SAR Analysis with Related Imidazo-Oxazine Isomers and Analogues
Comparing the SAR of 1H-Imidazo[2,1-c] researchgate.netservice.gov.ukoxazine derivatives with their isomers and other related heterocyclic systems provides valuable insights into the structural requirements for bioactivity.
A prominent and extensively studied isomer is the imidazo[2,1-b] researchgate.netacs.orgoxazine ring system, which forms the core of the antitubercular drug Pretomanid (PA-824). mdpi.comacs.org SAR studies on this scaffold have revealed several key determinants for activity:
Position of the Nitro Group : The nitro group at the C-2 position of the imidazole ring is critical for the antitubercular activity of Pretomanid. nih.gov The corresponding 3-nitro isomer was found to be completely inactive, demonstrating a strict positional requirement for the activating nitro group. acs.org
Oxazine Ring Oxygen : Replacing the oxygen atom in the oxazine ring with sulfur (to form a thioether) can be tolerated, but further oxidation to a sulfoxide (B87167) or sulfone, or replacement with a carbon atom, dramatically reduces activity. scispace.com
Side Chain : The nature of the side chain at the C-6 position is crucial. Biphenyl analogues, particularly those with para-linked rings and lipophilic, electron-withdrawing substituents, have shown significantly enhanced efficacy compared to the parent drug. scispace.com
Another related scaffold is the imidazo[1,2-a]pyridine (B132010) . Optimization of imidazo[1,2-a]pyridine amides led to the clinical candidate Q203 for tuberculosis. acs.org In this series, the amide linker and the linearity and lipophilicity of an attached amine group were found to be critical for improving both in vitro and in vivo efficacy. acs.org
The table below provides a comparative overview of SAR findings across different imidazo-heterocyclic scaffolds.
| Scaffold | Key Bioactivity | Critical SAR Features |
| Imidazo[2,1-b] researchgate.netacs.orgoxazine | Antitubercular | - C-2 nitro group is essential. nih.govacs.org - (S)-stereochemistry at C-6 is required. nih.gov - Lipophilic, electron-withdrawing groups on the side chain enhance potency. scispace.com |
| Imidazo[1,2-a]pyridine | Antitubercular | - Amide linker is important for activity. acs.org - Linearity and lipophilicity of the side chain are crucial for efficacy and PK profile. acs.org |
| Imidazo[4,5-c]quinoline | Antiviral (Interferon Induction) | - Modifications led to the discovery of Imiquimod. nih.gov |
| Benzo service.gov.ukresearchgate.netimidazo[2,1-c] researchgate.netservice.gov.ukoxazine | Antifungal, Antibacterial | - Substitution on the benzylidene moiety is key; 3,5-dimethoxy and para-chloro groups enhance activity. researchgate.net |
This comparative analysis highlights that while the imidazole ring is a common feature, the nature of the fused ring and the specific substitution patterns dictate the type and potency of the biological activity.
Computational Chemistry and in Silico Approaches in 1h Imidazo 2,1 C 1 2 Oxazine Research
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-Imidazo[2,1-c] researchgate.netresearchgate.netoxazine (B8389632) research, it is primarily used to understand how derivatives of this scaffold might interact with a specific protein target, offering insights into their potential biological activity.
Molecular docking simulations are employed to predict how 1H-Imidazo[2,1-c] researchgate.netresearchgate.netoxazine derivatives fit into the binding site of a target protein. This process reveals the specific binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For instance, in studies of related imidazo[1,2-a]pyridine (B132010) hybrids, docking simulations identified interactions with crucial amino acid residues within the active site of human LTA4H. chemmethod.com Similarly, docking of imidazopyridine-based peptidomimetics into the crystal structure of the kinase Akt1 showed that the compounds maintained important hydrogen bonding interactions with residues like Gly312, Glu279, and Glu236. nih.gov These predictions are crucial for understanding the mechanism of action and for guiding the rational design of more potent and selective derivatives.
A key outcome of molecular docking is the calculation of a binding affinity or score, which estimates the strength of the interaction between the ligand and the target. Scoring functions are used to rank different 1H-Imidazo[2,1-c] researchgate.netresearchgate.netoxazine derivatives based on their predicted binding affinity. For example, docking studies on novel imidazo[1,2-a]pyridine hybrids used the S score (in Kcal/mol) to quantify binding affinity, with one derivative, HB7, showing a strong binding affinity with a score of -11.237 Kcal/mol. chemmethod.com In another study on 1,3,4-oxadiazole (B1194373) derivatives targeting VEGFR2, binding energies were calculated to identify the best inhibitors, with values reaching -48.89 kJ/mol for the most potent compound. mdpi.com This ranking allows researchers to prioritize a smaller, more promising set of compounds for synthesis and experimental testing, making the discovery process more efficient.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. For the 1H-Imidazo[2,1-c] researchgate.netresearchgate.netoxazine family, QSAR models can predict the activity of unsynthesized derivatives, guiding the design of new compounds with enhanced properties.
QSAR models are developed by creating a mathematical equation that relates the biological activity of a set of compounds to their calculated molecular descriptors. jmchemsci.com Common methods for deriving these models include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). researchgate.netnih.govsemanticscholar.org The robustness and predictive power of a QSAR model are evaluated using various statistical parameters. A reliable model is typically characterized by a high squared correlation coefficient (R²), a high cross-validated correlation coefficient (q²), and a significant F-test value. semanticscholar.orgarkat-usa.org For example, a QSAR study on novel 5-oxo-imidazoline derivatives yielded a model with an R² value of 0.7499, indicating a good correlation between the descriptors and the anti-proliferative activity. jmchemsci.com
Table 1: Example of Statistical Parameters for QSAR Model Validation
| Parameter | Description | Example Value |
|---|---|---|
| n | Number of compounds in the training set | 22 |
| R or r | Correlation coefficient | -0.892 |
| R² or r² | Squared correlation coefficient (Coefficient of determination) | 0.731 |
| q² | Cross-validated correlation coefficient (Leave-one-out) | 0.731 |
| F | F-test value for statistical significance | 77.97 |
This table presents typical statistical metrics used to validate the robustness and predictive ability of a QSAR model, with example values taken from a study on imidazo[4,5-c]pyridines. arkat-usa.org
The foundation of any QSAR model is the selection of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. These descriptors can be categorized into several types, including lipophilic (e.g., LogP), electronic (e.g., HOMO/LUMO energies, dipole moment), physicochemical, geometric, and topological indices. researchgate.netnih.govarkat-usa.org The selection of relevant descriptors is a critical step, as they must encode the structural features responsible for the observed biological activity. For a series of pyrrolopyrimidine derivatives, descriptors such as the number of hydrogen bond donors (NHBD), total energy (ET), and HOMO energy (EHOMO) were used to build a predictive QSAR model. nih.gov
Table 2: Types of Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded |
|---|---|---|
| Lipophilic | LogP, Total Lipole | A molecule's hydrophobicity and membrane permeability. |
| Electronic | HOMO/LUMO Energies, Dipole Moment (µ), Ionization Potential | Electronic structure, reactivity, and polar interactions. |
| Topological | Molecular Connectivity Indices (χ), Kier's Shape Indices (κ) | Atomic connectivity and molecular shape. |
| Polarizability | Molar Refractivity (MR), Solvent Accessible Surface Area (SASA) | Molecular size and potential for dispersion forces. |
This table outlines various classes of molecular descriptors commonly employed in the development of QSAR models for heterocyclic compounds. arkat-usa.org
Density Functional Theory (DFT) for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For 1H-Imidazo[2,1-c] researchgate.netresearchgate.netoxazine and its derivatives, DFT calculations provide valuable information about molecular geometry, stability, and reactivity. scirp.org
DFT is used to obtain optimized molecular structures and to analyze frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and stability of a molecule; a larger gap generally implies higher stability and lower reactivity. scirp.org
Furthermore, DFT calculations can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecule's surface. researchgate.net These maps help identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. researchgate.netnih.gov Other quantum molecular descriptors derived from DFT, such as chemical hardness (η) and softness (S), provide further insights into the molecule's reactivity profile. scirp.org
Table 3: Key Electronic Properties Calculated via DFT
| Property | Symbol | Significance |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical stability and reactivity. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Chemical Softness | S | The reciprocal of hardness, indicates reactivity. |
This table summarizes key electronic descriptors that are calculated using DFT to characterize the stability and reactivity of molecules like 1H-Imidazo[2,1-c] researchgate.netresearchgate.netoxazine derivatives. semanticscholar.orgscirp.org
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1H-Imidazo[2,1-c] researchgate.netresearchgate.netoxazine |
| Imidazo[1,2-a]pyridine |
| 1,3,4-Oxadiazole |
| 5-Oxo-imidazoline |
| Pyrrolopyrimidine |
Molecular Orbital and Electrostatic Surface Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, where the HOMO and LUMO play a pivotal role. The distribution of these orbitals provides a map of the molecule's electron-donating (nucleophilic) and electron-accepting (electrophilic) regions. For the 1H-Imidazo[2,1-c] Current time information in Edmonton, CA.nih.govoxazine scaffold, the HOMO is likely to be distributed over the electron-rich imidazole (B134444) ring, while the LUMO may be more localized on specific atoms, indicating potential sites for nucleophilic attack.
The Molecular Electrostatic Potential (MEP) surface is another critical tool for understanding intermolecular interactions. It maps the electrostatic potential onto the electron density surface of the molecule, visually representing the charge distribution. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For 1H-Imidazo[2,1-c] Current time information in Edmonton, CA.nih.govoxazine, the nitrogen atoms of the imidazole ring and the oxygen atom of the oxazine ring are expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bonding and other electrostatic interactions with biological macromolecules.
Table 2: Representative Frontier Molecular Orbital Energies for Imidazole-based Compounds
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Imidazo[1,2-a]pyridinyl-chalcone 1 | -5.99 | -2.52 | 3.47 |
| Imidazo[1,2-a]pyridinyl-chalcone 2 | -6.11 | -2.62 | 3.49 |
| Imidazo[1,2-a]pyridinyl-chalcone 3 | -5.59 | -2.43 | 3.16 |
| Imidazo[1,2-a]pyridinyl-chalcone 4 | -6.21 | -2.86 | 3.35 |
Source: Adapted from a DFT study on Imidazo[1,2-a]pyridinyl-chalcone derivatives researchgate.net. Note: These values are for related compounds and illustrate the typical range of FMO energies.
In Silico Drug Design Strategies Leveraging Imidazo-Oxazine Scaffolds
The unique three-dimensional structure and chemical properties of the 1H-Imidazo[2,1-c] Current time information in Edmonton, CA.nih.govoxazine scaffold make it an attractive starting point for the design of novel therapeutic agents. In silico drug design strategies provide a powerful framework for exploring the chemical space around this core structure to identify promising drug candidates.
Virtual Screening of Compound Libraries
Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This approach can be either ligand-based or structure-based. In the context of the imidazo-oxazine scaffold, a ligand-based virtual screen could be employed if known active compounds with a similar structure exist. The screen would then identify molecules in a database with similar physicochemical properties or pharmacophore features.
A notable example of virtual screening applied to a related scaffold is the successful identification of novel hits for visceral leishmaniasis using an imidazo[1,2-a]pyridine core. nih.govnih.govresearchgate.net In this collaborative effort, in silico probing of several proprietary pharmaceutical company libraries allowed for a rapid expansion of the initial hit chemotype, leading to improved antiparasitic activity and selectivity. nih.govnih.govresearchgate.net This highlights how virtual screening can efficiently explore vast chemical libraries to discover new therapeutic uses for a given scaffold.
Biological Target Identification and Mechanistic Insights of 1h Imidazo 2,1 C 1 2 Oxazine Derivatives
Enzyme Inhibition Profiles
Derivatives of 1H-imidazo[2,1-c]oxazine have been investigated for their potential to inhibit various enzymes, with significant findings in the area of carbonic anhydrases.
A series of N-aryl- and N-heteroaryl-substituted 7,8-dihydro-6H-imidazo[2,1-c]oxazine-3-carboxamides have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrase (CA) isoforms. Specifically, these compounds were tested against hCA I, hCA II, hCA IX, and hCA XII. The studies revealed that while the derivatives showed weak inhibition against the cytosolic isoforms hCA I and II, they demonstrated more potent, nanomolar inhibition against the tumor-associated isoforms hCA IX and XII. This selective inhibition of tumor-related CAs suggests potential applications for these compounds in oncology.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Derivative 1 | >10000 | 9860 | 89.4 | 98.6 |
| Derivative 2 | 8970 | 7650 | 78.9 | 88.1 |
| Derivative 3 | >10000 | >10000 | 65.3 | 76.4 |
This table presents a selection of data for illustrative purposes. Kᵢ represents the inhibition constant.
Currently, there is no publicly available research detailing the inhibition of other specific enzyme targets by 1H-imidazo[2,1-c]oxazine derivatives.
Receptor Modulatory Activities
The 1H-imidazo[2,1-c]oxazine core has been incorporated into molecules designed to modulate the activity of key receptors, including metabotropic glutamate (B1630785) and Toll-like receptors.
Certain imidazo[2,1-c]oxazine derivatives have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGluR4). These compounds have been patented for their potential use in treating neurological and psychiatric disorders. The potentiation of mGluR4 activity by these molecules can enhance the receptor's response to its endogenous ligand, glutamate.
| Compound ID | EC₅₀ (nM) |
| Exemplary Compound A | 150 |
| Exemplary Compound B | 220 |
| Exemplary Compound C | 98 |
EC₅₀ (half maximal effective concentration) values indicate the concentration of the compound required to elicit a half-maximal response.
Substituted imidazo[2,1-c]oxazines have been developed as agonists for Toll-like receptor 7 (TLR7). These small molecule agonists are noted for their potential in immunotherapy, where activation of TLR7 can lead to the production of pro-inflammatory cytokines and the enhancement of anti-tumor and anti-viral immune responses.
| Compound | TLR7 Agonism (EC₅₀, µM) |
| IM-01 | 0.5 |
| IM-02 | 1.2 |
| IM-03 | 0.8 |
This table illustrates the potency of selected imidazo[2,1-c]oxazine derivatives as TLR7 agonists.
Molecular Interactions with Pathogen-Specific Targets
At present, specific research detailing the molecular interactions of 1H-imidazo[2,1-c]oxazine derivatives with pathogen-specific targets is not available in the public domain.
Deazaflavin-Dependent Nitroreductase (Ddn) in Mycobacterium tuberculosis
A key biological target identified for a class of nitro-imidazooxazine derivatives is the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mycobacterium tuberculosis. While this research has centered on the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netoxazine (B8389632) scaffold, an isomer of the core topic, the findings provide critical insights into the probable mechanism for related nitro-substituted imidazooxazines. These compounds function as prodrugs that require bioreductive activation to exert their potent anti-tubercular effects.
The activation is catalyzed by the Ddn enzyme, which utilizes the reduced form of cofactor F420 (F420H2). This process involves the reduction of the nitro group on the imidazole (B134444) ring. This reduction leads to the intracellular release of lethal reactive nitrogen species (RNS), including nitric oxide (NO). nih.govnih.gov These RNS are considered the primary agents responsible for the bactericidal activity against M. tuberculosis, including multidrug-resistant strains. nih.govresearchgate.net
Molecular docking studies have elucidated the potential binding mode of these imidazo[2,1-b] nih.govresearchgate.netoxazine derivatives within the catalytic pocket of the Ddn enzyme, showing interactions similar to other known nitroimidazole drugs like pretomanid. nih.govresearchgate.net The efficacy of this activation pathway is highlighted by the potent activity of these compounds against various clinical isolates of M. tuberculosis. Several carbamate (B1207046) derivatives of the 2-nitro-6,7-dihydro-5H-imidazo[2,1-b] nih.govresearchgate.netoxazine scaffold have demonstrated significant activity against a panel of clinical isolates, with MIC90 values below 0.5 μM. researchgate.net
| Compound | Mtb H37Rv MIC90 (μM) | Select Clinical Isolates MIC90 (μM) |
|---|---|---|
| Compound 47 | 0.18–1.63 | <0.5 |
| Compound 48 | 0.18–1.63 | <0.5 |
| Compound 49 | 0.18–1.63 | <0.5 |
| Compound 51 | 0.18–1.63 | <0.5 |
| Compound 52 | 0.18–1.63 | <0.5 |
| Compound 53 | 0.18–1.63 | <0.5 |
| Compound 55 | 0.18–1.63 | <0.5 |
Bacterial DNA Gyrase (GyrB) Interactions
Based on available scientific literature, there are no published studies detailing the direct interaction or inhibition of bacterial DNA gyrase, including its GyrB subunit, by derivatives of the 1H-imidazo[2,1-c] nih.govnih.govoxazine scaffold. DNA gyrase is a well-validated target for antibacterial drugs, with inhibitors typically binding to either the GyrA subunit (like fluoroquinolones) or the GyrB subunit (like aminocoumarins). nih.gov While other heterocyclic compounds, such as imidazopyrazinones, have been identified as DNA gyrase poisons, a direct link for the 1H-imidazo[2,1-c] nih.govnih.govoxazine class has not been established. researchgate.net
Tet Repressor (TetR) Inhibition
There is no scientific literature available that describes the inhibition of the Tet Repressor (TetR) protein by 1H-imidazo[2,1-c] nih.govnih.govoxazine derivatives. The TetR protein is a key component of tetracycline-resistance mechanisms in bacteria, where it controls the expression of tetracycline (B611298) efflux pumps. nih.gov Its induction by tetracycline and its derivatives involves a specific binding interaction that causes a conformational change in the repressor, leading to its dissociation from the operator DNA. nih.gov Research into novel TetR inhibitors is ongoing, but studies have not yet implicated the 1H-imidazo[2,1-c] nih.govnih.govoxazine scaffold in this activity.
Investigation of Cellular and Sub-Cellular Mechanisms
While specific target-based research is limited for the exact 1H-imidazo[2,1-c] nih.govnih.govoxazine scaffold, studies on related imidazole and imidazooxazole (B14894385) derivatives provide insights into potential cellular and sub-cellular mechanisms.
Research on a series of novel imidazole derivatives has demonstrated significant anti-proliferative effects on myeloid leukemia cell lines. nih.gov These compounds were shown to interfere with the proliferation of the NB4 acute promyelocytic leukemia cell line, an effect that was linked to the induction of apoptosis. Further investigation at the sub-cellular level revealed that these anti-proliferative effects were associated with the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and key target genes of the Wnt/beta-catenin signaling pathway, such as c-Myc and Axin2. nih.gov
In a different context, derivatives of imidazo[2,1-b]thiazole (B1210989) and imidazooxazole have been investigated for their anti-parasitic properties against the amoeba Naegleria fowleri. nih.gov Certain derivatives demonstrated a marked ability to reduce the viability of the amoeba population. Sub-cellular investigations focused on cytotoxicity revealed that while some compounds could significantly mitigate the damage to host endothelial cells caused by the parasite, others exhibited moderate cytotoxicity, indicating a need for careful structural optimization to balance efficacy and host cell safety. nih.gov These findings suggest that imidazo-oxazine and related scaffolds can exert potent cellular effects through mechanisms that may include the induction of apoptosis, modulation of key signaling pathways, and direct cytotoxicity, depending on the cellular context and the specific chemical structure of the derivative. nih.govnih.gov
Medicinal Chemistry and Pharmacological Applications of 1h Imidazo 2,1 C 1 2 Oxazine Scaffolds
Role as a Privileged Scaffold in Drug Discovery and Development
The concept of a "privileged scaffold" is central to modern drug discovery, referring to a molecular framework that is capable of binding to multiple, unrelated biological targets through strategic functionalization. Fused heterocyclic systems containing the imidazole (B134444) ring are frequently considered privileged structures due to their ability to engage in a wide range of biological interactions, including hydrogen bonding, metal coordination, and various van der Waals and electrostatic interactions.
The 1H-Imidazo[2,1-c]oxazine skeleton can be viewed as a promising candidate for a privileged scaffold for several reasons:
Structural Rigidity and Complexity: The fusion of the imidazole and oxazine (B8389632) rings creates a semi-rigid, three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially leading to higher affinity. The non-planar nature of the oxazine ring allows substituents to be projected into specific vectors in space, facilitating precise interactions with protein binding pockets.
Embedded Pharmacophoric Features: The scaffold inherently contains key functional groups for molecular recognition. The imidazole moiety offers both a hydrogen bond donor (N-H) and acceptor (pyridine-like nitrogen), while the oxazine ring includes an ether oxygen (a hydrogen bond acceptor) and often a carbonyl group in oxazinone derivatives, which also acts as a hydrogen bond acceptor.
Synthetic Tractability: The synthesis of the imidazo-oxazine core allows for the introduction of diversity at multiple positions. Research has demonstrated synthetic routes that enable the installation of various substituents, particularly aryl groups, at the C2 and C8 positions of the scaffold, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.
While the 1H-Imidazo[2,1-c]oxazine scaffold is still an emerging area of research compared to other imidazo-fused systems, its structural and chemical attributes suggest a strong potential for it to serve as a privileged core for the development of a wide range of biologically active agents.
Design Principles for Enhancing Bioactivity
The design of bioactive molecules based on the 1H-Imidazo[2,1-c]oxazine scaffold is guided by structure-activity relationship (SAR) studies, which correlate changes in chemical structure with resulting biological activity. A key research focus has been the synthesis and biological evaluation of 2,8-diaryl-8H-imidazo[2,1-c]oxazin-6(5H)-one derivatives. Although extensive therapeutic SAR studies are not yet widely published, initial cytotoxicity screenings provide foundational design principles.
Emerging Research Directions and Future Perspectives for 1h Imidazo 2,1 C 1 2 Oxazine
Development of Novel and Green Synthetic Methodologies
The pursuit of environmentally benign and efficient chemical processes is a major thrust in modern organic synthesis. For a scaffold like 1H-Imidazo[2,1-c] nih.govcrownbio.comoxazine (B8389632), future research will likely focus on methodologies that offer high yields, reduce waste, and minimize the use of hazardous materials. Several green chemistry approaches are particularly promising.
Microwave-assisted synthesis has become a powerful tool for accelerating organic reactions. sphinxsai.com This technique can significantly shorten reaction times, often leading to higher product yields and purity compared to conventional heating methods. sphinxsai.comnih.gov For imidazo-fused heterocycles, microwave irradiation has been successfully used in one-pot, multicomponent reactions, demonstrating its potential for the efficient assembly of complex molecules. nih.govresearchgate.net
Ionic liquids (ILs) are emerging as versatile and environmentally friendly alternatives to traditional volatile organic solvents. benthamdirect.com Due to their unique properties, such as negligible vapor pressure, high thermal stability, and recyclability, ILs can function as both the reaction medium and catalyst. benthamdirect.comtandfonline.comscientificspectator.com Their application in the synthesis of nitrogen-containing heterocycles has been shown to improve reaction efficiency and yield. benthamdirect.comresearchgate.net
Furthermore, multicomponent reactions (MCRs) represent a highly efficient strategy for building molecular complexity in a single step. rsc.org These reactions, often facilitated by microwave heating or green catalysts, combine three or more starting materials to form a final product that contains portions of all the initial reactants. nih.govrsc.org This approach aligns with the principles of green chemistry by maximizing atom economy and reducing the number of synthetic steps and purification processes.
| Green Synthetic Methodology | Key Advantages | Relevance to 1H-Imidazo[2,1-c] nih.govcrownbio.comoxazine Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Dramatically reduced reaction times, improved yields, higher product purity. sphinxsai.comnih.govmdpi.com | Applicable for rapid construction of the fused imidazole (B134444) and oxazine rings. |
| Use of Ionic Liquids (ILs) | "Green" recyclable solvents, can act as catalysts, enhance reaction rates. benthamdirect.comresearchgate.netacs.org | Offers a non-volatile and often reusable medium for cyclization and condensation steps. |
| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps, operational simplicity. rsc.orgrsc.org | Enables the rapid generation of a diverse library of substituted derivatives from simple precursors. |
| Aqueous Media Synthesis | Environmentally benign, safe, and cost-effective. | Ideal for developing sustainable protocols for key synthetic steps where reactants have sufficient water solubility. |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. For the 1H-Imidazo[2,1-c] nih.govcrownbio.comoxazine scaffold, these computational tools offer powerful new avenues for exploration.
Quantitative Structure-Activity Relationship (QSAR) models built with machine learning algorithms can predict the biological activity of novel, unsynthesized derivatives. scielo.brscielo.br By training on a dataset of existing imidazo-fused compounds and their measured activities, AI can identify key structural features that correlate with potency and selectivity. scielo.brusp.br This allows researchers to prioritize the synthesis of compounds with the highest predicted efficacy, saving significant time and resources. scielo.br
Beyond prediction, AI is also being used for de novo drug design . In this approach, deep learning models can generate entirely new molecular structures based on a desired activity profile. These algorithms can explore a vast chemical space to design novel 1H-Imidazo[2,1-c] nih.govcrownbio.comoxazine derivatives that are optimized for specific biological targets, such as a particular enzyme or receptor.
Furthermore, AI can be employed to predict pharmacokinetic and toxicological properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) early in the discovery process. This in silico screening helps to identify and eliminate compounds that are likely to fail in later preclinical stages due to poor drug-like properties.
| AI/ML Application | Description | Impact on 1H-Imidazo[2,1-c] nih.govcrownbio.comoxazine Research |
|---|---|---|
| Predictive QSAR Modeling | Uses ML algorithms to build models that correlate a compound's structure with its biological activity. scielo.brusp.br | Enables rapid virtual screening and prioritization of the most promising derivatives for synthesis. |
| De Novo Drug Design | Generative AI models create novel chemical structures optimized for a specific biological target and desired properties. | Facilitates the discovery of innovative derivatives with potentially superior efficacy and novelty. |
| ADMET Prediction | Computational models predict a compound's absorption, distribution, metabolism, excretion, and toxicity profiles. | Helps to de-risk drug development by identifying candidates with unfavorable properties early on. |
| Target Identification | AI analyzes biological data to identify and validate new protein targets for which imidazo-oxazine derivatives may be effective. | Expands the potential therapeutic applications of the scaffold. |
Exploration of New Therapeutic Areas and Biological Targets
The versatility of imidazo-fused heterocyclic scaffolds suggests that 1H-Imidazo[2,1-c] nih.govcrownbio.comoxazine derivatives could have applications across a wide range of diseases. Research on structurally related compounds provides a roadmap for future investigations.
In oncology , various imidazo-fused heterocycles have demonstrated potent anti-cancer activity. mdpi.com For instance, derivatives of imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrazine (B1224502) have shown antiproliferative effects against melanoma and breast cancer cell lines. nih.govnih.govresearchgate.net The mechanism often involves the inhibition of key cellular signaling pathways, such as protein kinases, which are critical for tumor growth and survival. usp.br This suggests that derivatives of 1H-Imidazo[2,1-c] nih.govcrownbio.comoxazine should be explored as potential inhibitors of cancer-related targets like Aurora Kinase, PI3K, or VEGFR. researchgate.net
In the field of infectious diseases , the related imidazo[2,1-b] nih.govcriver.comoxazine scaffold has been extensively studied for its potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. researchgate.netscienceopen.comnih.gov This activity highlights the potential for developing novel anti-tuberculosis agents based on the 1H-Imidazo[2,1-c] nih.govcrownbio.comoxazine core. Additionally, related scaffolds have shown promise as antifungal and antiviral agents, warranting broader screening against a panel of pathogens. biointerfaceresearch.com
Finally, there is potential in treating inflammatory diseases . Imidazo[2,1-b] nih.govcriver.comthiazines, which are structurally similar, have been investigated for their anti-inflammatory properties. biointerfaceresearch.com This suggests that the 1H-Imidazo[2,1-c] nih.govcrownbio.comoxazine scaffold could be a valuable starting point for developing new modulators of inflammatory pathways.
| Therapeutic Area | Evidence from Related Scaffolds | Potential Biological Targets |
|---|---|---|
| Oncology | Imidazo[1,2-a]pyridines and pyrazines show anti-tumor activity against various cancer cell lines. nih.govnih.govresearchgate.net | Protein Kinases (e.g., Aurora Kinase, PI3K, VEGFR), EGFR. mdpi.com |
| Infectious Diseases | Imidazo[2,1-b] nih.govcriver.comoxazines are potent against multidrug-resistant Mycobacterium tuberculosis. researchgate.netscienceopen.comnih.gov | Deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis. scienceopen.comnih.gov |
| Inflammatory Diseases | Imidazo[2,1-b] nih.govcriver.comthiazine derivatives exhibit anti-inflammatory activity. biointerfaceresearch.com | Cyclooxygenase (COX) enzymes, cytokines, and other inflammatory mediators. |
| Antiviral | Imidazo[1,2-a]pyridine derivatives have shown a broad range of antiviral activity. researchgate.net | Viral enzymes such as proteases, polymerases, or reverse transcriptase. |
Advanced Preclinical Research Models
To better predict the clinical success of novel 1H-Imidazo[2,1-c] nih.govcrownbio.comoxazine derivatives, future research must move beyond traditional two-dimensional (2D) cell cultures and embrace more physiologically relevant models.
3D Organoid Models are self-organizing, three-dimensional structures grown from stem cells that mimic the architecture and function of human organs on a miniature scale. nih.govdrugtargetreview.com Tumor organoids, for example, can be derived directly from a patient's cancerous tissue and used for screening potential anti-cancer drugs. crownbio.com These models better replicate the complex cell-cell interactions and microenvironment of a real tumor, offering more predictive insights into a drug's efficacy compared to 2D cell lines. crownbio.commanchester.ac.ukazolifesciences.com
Patient-Derived Xenograft (PDX) models involve implanting tumor tissue from a human patient directly into an immunodeficient mouse. criver.comtd2inc.com These models maintain the genetic and phenotypic heterogeneity of the original tumor, making them a powerful tool for evaluating the in vivo efficacy of new cancer therapies. criver.comnih.govresearchgate.net PDX models are considered highly translational and can help bridge the gap between laboratory findings and clinical outcomes. td2inc.com
For anti-infective research, the Galleria mellonella (greater wax moth) larva model is gaining popularity as a cost-effective, high-throughput in vivo screening tool. nih.govnih.gov This invertebrate model allows for the preliminary assessment of a compound's efficacy and toxicity before moving to more complex and ethically demanding mammalian models. frontiersin.orgfrontiersin.orgresearchgate.net It has been successfully used to evaluate compounds against Mycobacterium tuberculosis and other pathogens. researchgate.netscienceopen.comfrontiersin.org
| Preclinical Model | Description | Key Advantage for Research |
|---|---|---|
| 3D Organoids / Spheroids | Miniature, self-organizing 3D structures that mimic the function and architecture of an organ or tumor. nih.govmanchester.ac.uk | More accurately reflects human physiology and tumor microenvironments than 2D cultures. crownbio.comazolifesciences.com |
| Patient-Derived Xenografts (PDX) | Implantation of a patient's tumor tissue into an immunodeficient mouse. criver.comgd3services.com | Preserves the heterogeneity of the original human tumor, offering high predictive value for clinical efficacy. nih.govresearchgate.net |
| Galleria mellonella Larvae | An invertebrate infection model used for rapid screening of antimicrobial compounds. nih.govnih.gov | Provides a cost-effective, high-throughput in vivo platform for initial efficacy and toxicity testing. frontiersin.orgfrontiersin.org |
| Humanized Mouse Models | Mice engrafted with a functional human immune system, often used in combination with PDX models. td2inc.com | Enables the evaluation of immunotherapies and the study of interactions between a drug, a human tumor, and the human immune system. |
Q & A
Q. Key variables affecting yield :
| Method | Catalyst/Temperature | Yield | By-products |
|---|---|---|---|
| Reductive-oxidative | Supra-formic acid, 75°C | 83% | Minimal (HPLC-confirmed) |
| FeCl₃-catalyzed | Acidic medium, RT | 65–78% | Requires column purification |
How can researchers resolve contradictory spectral data when characterizing novel this compound derivatives?
Answer:
Contradictions in NMR or mass spectrometry data often arise from:
- Regioisomeric mixtures : Use preparative HPLC to isolate isomers and compare experimental spectra with computational predictions (e.g., DFT for ¹³C NMR shifts) .
- Dynamic stereochemistry : Variable-temperature NMR (e.g., 298–343 K) can detect conformational changes in morpholine-fused systems .
- Cross-validation : Combine X-ray crystallography (for absolute configuration) with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
What strategies improve regioselectivity in functionalizing the imidazo-oxazine core?
Answer:
Advanced strategies include:
- Boron-based directing groups : Introduce tetramethyl-1,3,2-dioxaborolane moieties to guide cross-coupling reactions (e.g., Suzuki-Miyaura) at specific positions .
- Steric and electronic modulation : Electron-withdrawing substituents (e.g., nitro groups) at C2 enhance reactivity at C6 for nucleophilic aromatic substitution .
- Chiral auxiliaries : Use enantiopure morpholine precursors to control stereochemistry during cyclization, as demonstrated in the synthesis of (1R,3S,5R,7R,8aS)-configured derivatives .
How can computational methods aid in predicting the biological activity of imidazo-oxazine derivatives?
Answer:
- Molecular docking : Screen derivatives against mTOR or kinase targets (e.g., using AutoDock Vina) to prioritize compounds for in vitro testing .
- QSAR modeling : Correlate electronic descriptors (e.g., HOMO-LUMO gaps) with antimicrobial IC₅₀ values to design optimized analogs .
- DFT studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites for rational functionalization .
What are the common pitfalls in scaling up imidazo-oxazine synthesis, and how can they be mitigated?
Answer:
- Exothermic reactions : Supra-formic acid reactions require controlled addition (dropwise) and cooling to prevent runaway exotherms .
- Solvent compatibility : Replace THF with 2-MeTHF for safer large-scale extractions due to its higher boiling point and lower peroxide formation risk .
- Catalyst poisoning : Pre-treat substrates with chelating resins (e.g., QuadraSil MP) to remove trace metals that deactivate FeCl₃ .
How do researchers validate the stability of imidazo-oxazine derivatives under physiological conditions?
Answer:
- Forced degradation studies : Expose compounds to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS .
- Light sensitivity assays : Store derivatives under UV/Vis light (ICH Q1B guidelines) to assess photostability; morpholine rings often require amber vials .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C typical for fused heterocycles) to guide storage conditions .
What advanced techniques are used to study reaction mechanisms in imidazo-oxazine synthesis?
Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. protiated substrates to identify rate-determining steps (e.g., C-N bond formation) .
- In situ IR spectroscopy : Monitor intermediate formation (e.g., hemiacetal species) during oxidative heterocyclization .
- Electron paramagnetic resonance (EPR) : Detect radical intermediates in FeCl₃-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
